molecular formula C4H4N2 B1678525 Pyrimidine CAS No. 289-95-2

Pyrimidine

Cat. No. B1678525
CAS RN: 289-95-2
M. Wt: 80.09 g/mol
InChI Key: CZPWVGJYEJSRLH-UHFFFAOYSA-N
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Description

Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It is one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), having nitrogen atoms at positions 1 and 3 in the ring . In nucleic acids, three types of nucleobases are pyrimidine derivatives: cytosine ©, thymine (T), and uracil (U) .


Synthesis Analysis

Pyrimidines have been synthesized through various methods . For instance, an effective synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another study presented a functional analysis of the pyrimidine de novo synthesis pathway .


Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms . Pyrimidines consist of a single six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Pyrimidine undergoes various chemical reactions . For instance, it can be protonated in the presence of acids, and diprotonation takes place in strong acids .


Physical And Chemical Properties Analysis

Pyrimidine has a molar mass of 80.088 g/mol and a density of 1.016 g/cm³ . It has a melting point of 20 to 22°C and a boiling point of 123 to 124°C . It is miscible in water at 25°C .

Scientific Research Applications

Photosensitised Pyrimidine Dimerisation in DNA

Pyrimidine dimerization plays a crucial role in photochemical damage to DNA, particularly through triplet-mediated processes in the presence of a photosensitizer. This phenomenon is essential for understanding DNA repair mechanisms and the effects of UV radiation on genetic material. The study by Cuquerella et al. (2011) focuses on cyclobutane pyrimidine dimers, highlighting their significance in sensitization-induced DNA damage and the theoretical aspects of pyrimidine triplet excited states (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011).

Biological Potential of Pyrimidine Derivatives

Pyrimidines serve as the foundation for many natural compounds, including vitamins, liposaccharides, and antibiotics. They are crucial in drug synthesis, heterocyclic chemistry, and organic synthesis. Pyrimidine derivatives exhibit various biological activities, such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, driving extensive research in synthesizing novel derivatives with significant biological activities (Rani et al., 2016).

Anticancer Applications

Pyrimidine-based compounds have been identified as potent anticancer agents, targeting various biological receptors and modulators. Their ability to interact with different enzymes/targets/receptors indicates their potential in cancer therapy. Kaur et al. (2014) review patents on pyrimidine-based anticancer agents, emphasizing their significance as potential drug candidates in the future (Kaur et al., 2014).

Pyrimidine in Chemical Synthesis and Biological Activity

Pyrimidine also plays a pivotal role as a directing group in chemical synthesis, particularly in the C2-acylation and C2,C7-diacylation of indoles, demonstrating its versatility in organic chemistry. Kumar and Sekar (2015) have successfully used pyrimidine as a removable directing group for synthesizing acyl indoles, a process crucial for developing therapeutic compounds (Kumar & Sekar, 2015).

Broad Spectrum Bioactive Moiety

Pyrimidine's role extends beyond drug synthesis to acting as a bioactive moiety with a wide therapeutic profile. It has been effectively used against bacterial, viral, malarial, fungal, and cancerous infections. Recent research has focused on synthesizing pyrimidine derivatives with antineoplastic potential, highlighting its importance in medicinal chemistry (Jubeen et al., 2018).

Safety And Hazards

Pyrimidine is classified as a flammable liquid and vapor . It can cause serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research . This research aims to assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .

properties

IUPAC Name

pyrimidine
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InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2
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Related CAS

190201-51-5
Record name Pyrimidine, homopolymer
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DSSTOX Substance ID

DTXSID1051228
Record name Pyrimidine
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Molecular Weight

80.09 g/mol
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Physical Description

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid
Record name Pyrimidine
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Solubility

1000 mg/mL at 25 °C
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Vapor Pressure

12.9 [mmHg]
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Product Name

Pyrimidine

CAS RN

289-95-2, 25247-63-6
Record name Pyrimidine
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Melting Point

22 °C
Record name Pyrimidine
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Synthesis routes and methods I

Procedure details

This compound (1 g in each run) is reacted with an excess of 4-(3-methoxy-2-pyridinyl)butylamine, 2-[(5-methyl-4-imidazolylmethyl)thio]ethylamine or 2-[(2-thiazolylmethyl)thio]ethylamine in the last two reactions of Example 1 to give 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2-[[4-(3-methoxy-2-pyridinyl)butyl]amino]pyrimidine, 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2[2-[(5-methyl-4-imidazolylmethyl)thio]ethyl]amino]pyrimidine and 4-ethoxy-2-[[2-[(2-thiazolylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]pyrimidine and their corresponding 4-(lH)-pyrimidinone end products after splitting the ether using boron tribromide in ethylene chloride in the cold.
Name
ether
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Synthesis routes and methods II

Procedure details

Reacting XIX with an excess of guanidine carbonate in an organic solvent, preferably a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide, at a temperature of 80° to 200°, preferably 100° to 160°, ambient pressure and preferably under an inert atmosphere, yields both XXI and XX as products. The products are isolated upon dilution of the reaction mixture with, for example, acetone and water successively. Higher reaction temperatures and longer reaction times (e.g., in DMSO at 130°-150° for 2 to 8 hours) favor the production of the furopyrimidine XXI over the uncyclized pyrimidine XX.
[Compound]
Name
XIX
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Synthesis routes and methods III

Procedure details

To a solution of 0.33 g of 6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine in 4 ml of acetonitrile was added dropwise a solution of 0.2 g of 2,2-difluoro-1,3-dimethylimidazolidine in 2 ml of acetonitrile, followed by stirring at room temperature for 6 hours. The reaction mixture was then poured into water and extracted three times with ethyl acetate. The organic layers were combined and washed with a saturated aqueous sodium chloride solution, and the combined organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was subjected to silica gel column chromatography to give 0.20 g of 4-(2-butynyloxy)-6-α-fluoro-α-methylbenzyl)pyrimidine (the present compound (154)) and 0.09 g of 4-(2-butynyloxy)-6-(1-phenylvinyl)pyrimidine (the present compound (155)).
Name
6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidine
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Pyrimidine
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Pyrimidine
Reactant of Route 4
Pyrimidine
Reactant of Route 5
Pyrimidine
Reactant of Route 6
Pyrimidine

Citations

For This Compound
939,000
Citations
GA O'Donovan, J Neuhard - Bacteriological reviews, 1970 - Am Soc Microbiol
… ) makes carbamyl phosphate available to the pyrimidine pathway, eliminating the effect of a pyrimidine requirement due to loss of the pyrimidine-specific CPSase. Likewise, a mutant …
Number of citations: 652 journals.asm.org
M Löffler, LD Fairbanks, E Zameitat, AM Marinaki… - Trends in molecular …, 2005 - cell.com
… of pyrimidine metabolism, as well as the need to define which enzymes of the pyrimidine pathways … of human pyrimidine metabolism. Finally, avenues for further research are suggested. …
Number of citations: 251 www.cell.com
IM Lagoja - Chemistry & Biodiversity, 2005 - Wiley Online Library
… pyrimidine system (alkylated, glycosylated, benzoannelated.). These comprise pyrimidine … A short overview on pyrimidine syntheses (prebiotic synthesis, biosynthesis, and metabolism…
Number of citations: 591 onlinelibrary.wiley.com
ES Canellakis - I. Enzymatic pathways of uracil and …, 1956 - pdfs.semanticscholar.org
A previous publication of this series had indicated the mechanisms, the requirements, and some of the properties of the enzyme systems in rat liver which degrade uracil and thymine (1)…
Number of citations: 229 pdfs.semanticscholar.org
TP Selvam, CR James, PV Dniandev… - Research in Pharmacy, 2015 - core.ac.uk
… by the synthetic versatility of pyrimidine, which has allowed … , and/or derivatisation of the pyrimidine nitrogen and C2/C4/C5/… properties of various substituted pyrimidine and collate these …
Number of citations: 254 core.ac.uk
V Sharma, N Chitranshi… - International journal of …, 2014 - downloads.hindawi.com
… is known as pyridine (2), at 1,3position as pyrimidine (3), and at 1,4-position as pyrazine … pyrimidine class of antimicrobial agents along with clinical and in vitro applications of pyrimidine …
Number of citations: 274 downloads.hindawi.com
JJ Fox, I Wempen - Advances in carbohydrate chemistry, 1959 - Elsevier
Publisher Summary This chapter discusses the pyrimidine nucleosides, and nucleosides are defined as glycosyl derivatives of purines or pyrimidines, in which the anomeric carbon …
Number of citations: 138 www.sciencedirect.com
MW Powner, B Gerland, JD Sutherland - Nature, 2009 - nature.com
… Here we show that activated pyrimidine ribonucleotides can be formed in a short sequence that bypasses free ribose and the nucleobases, and instead proceeds through arabinose …
Number of citations: 410 www.nature.com
N Deibl, K Ament, R Kempe - Journal of the American Chemical …, 2015 - ACS Publications
… -catalyzed multicomponent pyrimidine synthesis. Alcohols and … to give the highest yield of pyrimidine. Noticed side-reactions … Very good isolated yield was obtained for most pyrimidine …
Number of citations: 202 pubs.acs.org
G Burnstock - Cellular and molecular life sciences, 2007 - Springer
Adenosine 5′-triphosphate (ATP), in addition to its intracellular roles, acts as an extracellular signalling molecule via a rich array of receptors, which have been cloned and …
Number of citations: 183 link.springer.com

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